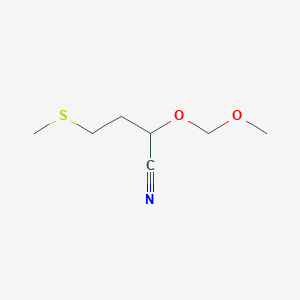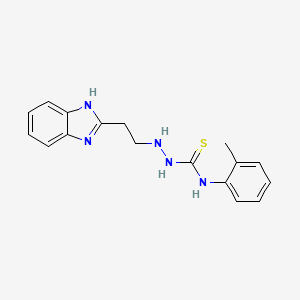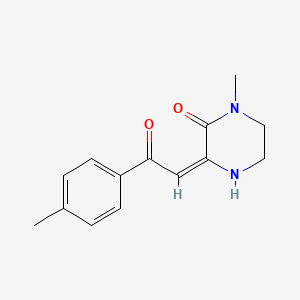
1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one is a chemical compound with the molecular formula C14H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one typically involves the reaction of p-tolylacetic acid with piperazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with a similar structure but lacking the oxo and p-tolyl groups.
1-Methylpiperazine: Similar to the compound but without the oxo and p-tolyl groups.
2-Oxo-2-(p-tolyl)ethylidene derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3E)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9+ |
InChI Key |
KSTKBIKZMQMAMQ-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



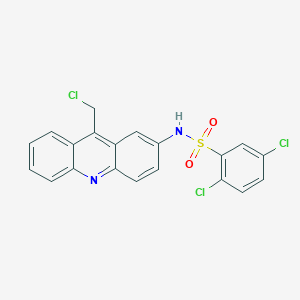
![6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B15216301.png)


![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
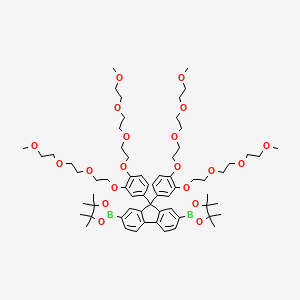
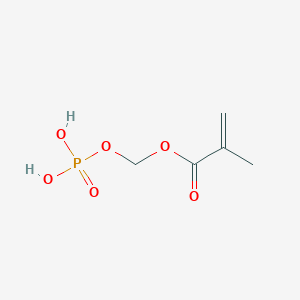
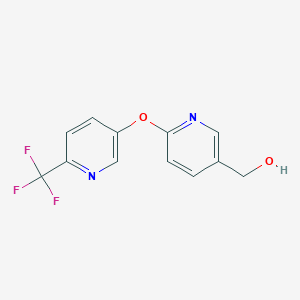
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
